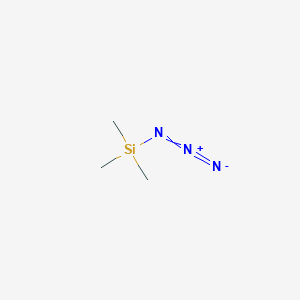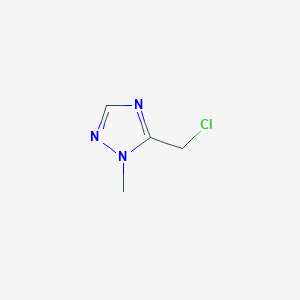
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine
Descripción general
Descripción
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine is a derivative of phenylalanine, an amino acid, which has been modified by the introduction of a cyclohexylcarbonyl group. This modification is significant in the field of medicinal chemistry, as it has been shown to impart hypoglycemic activity to the compound. The structural analogues of this compound have been synthesized and evaluated, demonstrating the importance of the three-dimensional structure of the acyl moiety for biological activity .
Synthesis Analysis
The synthesis of related compounds involves the modification of the phenylalanine moiety and the acyl group. For instance, a highly active compound, N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phen
Aplicaciones Científicas De Investigación
Conformational Analysis and Molecular Interactions
The research on analogues of N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, such as 1-amino-2-phenylcyclohexanecarboxylic acid, provides insights into the intrinsic conformational preferences of these compounds. These studies, conducted through quantum mechanical calculations and solvent influence analysis, shed light on the conformational profile and the interactions of the aromatic pi orbitals with the peptide backbone, highlighting the impact of the environment on these conformations (Alemán et al., 2009).
Synthesis and Structural Analysis
Research on the synthesis of analogues such as N-(cyclohexylcarbonyl)-D-phenylalanine reveals relationships between the three-dimensional structure of the acyl moiety and its biological activity. High-resolution NMR spectroscopy and molecular calculations have been utilized to elucidate the structural requirements for possessing specific biological activities, leading to the development of highly active compounds with potential therapeutic applications (Shinkai et al., 1989).
Gelation Properties in Organic Solvents
The study of synthetic, low molecular mass, self-organizing urethane amides of L-phenylalanine demonstrates the importance of specific structural features for effective gelation in organic solvents. These findings are pivotal for understanding the self-assembly and gelation behaviors of phenylalanine derivatives, which can be applied in various fields including materials science and drug delivery systems (Bhattacharya & Acharya, 1999).
Biosynthesis and Metabolic Fate in Plants
Research on the biosynthesis and metabolic fate of phenylalanine in conifer trees has identified alternative pathways for its synthesis and highlighted its central role in connecting primary and secondary metabolism. This research is crucial for understanding how plants, especially trees, divert carbon into the biosynthesis of phenylpropanoids and other phenylalanine-derived compounds, which are essential for their growth, development, and defense (Pascual et al., 2016).
Propiedades
IUPAC Name |
(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDDAYCLFQJP-AVVWSFFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557766 | |
| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
CAS RN |
105746-45-0 | |
| Record name | 4-Desisopropyl-4-ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105746450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESISOPROPYL-4-ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4529956QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















